molecular formula C15H21N5O2S B1193706 Thioguanine-18

Thioguanine-18

Katalognummer: B1193706
Molekulargewicht: 335.426
InChI-Schlüssel: HIJYUUHMNCHCQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thioguanine-18 is a novel potent denv2-ns2b/ns3pro inhibitor

Wissenschaftliche Forschungsanwendungen

Efficacy in Various Cancers

Thioguanine has been investigated for its potential in treating several types of cancer, particularly those with MTAP deficiency. Notable findings include:

  • Leukemias and Lymphomas : Clinical studies have demonstrated that thioguanine can be more effective than other thiopurines like 6-mercaptopurine in treating acute lymphoblastic leukemia (ALL) .
    • Case Study : A randomized trial showed that patients treated with thioguanine had significantly better event-free survival rates compared to those on 6-mercaptopurine.
  • Solid Tumors : Research indicates promising results for thioguanine in solid tumors such as glioblastoma and pancreatic cancer. The combination of thioguanine with methylthioadenosine has shown substantial tumor shrinkage in xenograft models .
  • Combination Therapies : Studies suggest that combining thioguanine with other agents (e.g., methotrexate) may enhance its antitumor effects, particularly in MTAP-deficient tumors .

Data Table: Efficacy of Thioguanine in Cancer Trials

Cancer TypeStudy TypeOutcomeReference
Acute Lymphoblastic LeukemiaRandomized TrialBetter event-free survival with thioguanine
GlioblastomaXenograft ModelSignificant tumor shrinkage
Pancreatic CancerXenograft ModelTumor growth inhibition

Applications in Inflammatory Bowel Disease

Thioguanine has also been explored for its effectiveness in inflammatory bowel disease (IBD), particularly Crohn's disease and ulcerative colitis.

Clinical Effectiveness

A recent study involving 114 patients demonstrated that thioguanine therapy was clinically effective in 53% of patients after 12 months. The treatment was well-tolerated, with a majority of patients remaining on therapy throughout the follow-up period .

Adverse Effects

While generally safe, some patients experienced mild adverse events:

  • Grade 1 or 2 Events : Reported in 44% of patients.
  • Serious Events : Included infections and myelosuppression but were manageable without hospitalization .

Data Table: Effectiveness of Thioguanine in IBD

ParameterValue
Patients Included114
Clinical Effectiveness (12 months)53%
Adverse Events44% (grade 1 or 2)
Treatment DurationMedian of 25 months

Eigenschaften

Molekularformel

C15H21N5O2S

Molekulargewicht

335.426

IUPAC-Name

S-2-(pentanamido)-9H-purin-6-yl pentanethioate

InChI

InChI=1S/C15H21N5O2S/c1-3-5-7-10(21)18-15-19-13-12(16-9-17-13)14(20-15)23-11(22)8-6-4-2/h9H,3-8H2,1-2H3,(H2,16,17,18,19,20,21)

InChI-Schlüssel

HIJYUUHMNCHCQM-UHFFFAOYSA-N

SMILES

CCCCC(SC1=C2N=CNC2=NC(NC(CCCC)=O)=N1)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TG-18;  TG 18;  TG18;  Compound 18

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioguanine-18
Reactant of Route 2
Reactant of Route 2
Thioguanine-18
Reactant of Route 3
Reactant of Route 3
Thioguanine-18
Reactant of Route 4
Reactant of Route 4
Thioguanine-18
Reactant of Route 5
Reactant of Route 5
Thioguanine-18
Reactant of Route 6
Reactant of Route 6
Thioguanine-18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.